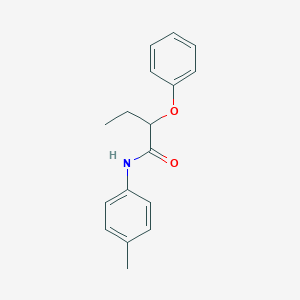

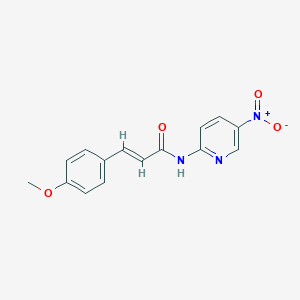

N-(2-ethylphenyl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

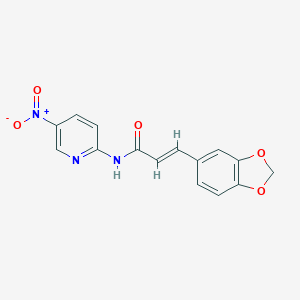

N-(2-ethylphenyl)-4-fluorobenzamide, also known as EF-24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF-24 belongs to the class of chalcones, which are compounds that possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Wirkmechanismus

N-(2-ethylphenyl)-4-fluorobenzamide exerts its biological effects through multiple mechanisms of action. One of the main mechanisms of action of N-(2-ethylphenyl)-4-fluorobenzamide is the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-(2-ethylphenyl)-4-fluorobenzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. N-(2-ethylphenyl)-4-fluorobenzamide also activates the Nrf2/ARE signaling pathway, which is a key regulator of oxidative stress and inflammation. Activation of Nrf2/ARE pathway by N-(2-ethylphenyl)-4-fluorobenzamide leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1, and the downregulation of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

N-(2-ethylphenyl)-4-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-4-fluorobenzamide induces apoptosis by activating caspase-3 and PARP cleavage. N-(2-ethylphenyl)-4-fluorobenzamide also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In inflammation, N-(2-ethylphenyl)-4-fluorobenzamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. N-(2-ethylphenyl)-4-fluorobenzamide also reduces oxidative stress by upregulating antioxidant enzymes, such as heme oxygenase-1. In cardiovascular diseases, N-(2-ethylphenyl)-4-fluorobenzamide improves cardiac function by reducing myocardial infarction size and increasing ejection fraction.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethylphenyl)-4-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield. N-(2-ethylphenyl)-4-fluorobenzamide is also stable and can be stored for long periods without degradation. However, N-(2-ethylphenyl)-4-fluorobenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. N-(2-ethylphenyl)-4-fluorobenzamide is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Zukünftige Richtungen

For N-(2-ethylphenyl)-4-fluorobenzamide research include identifying the optimal dose and duration of treatment, exploring its potential in combination with other drugs, and investigating its effects in different disease models. N-(2-ethylphenyl)-4-fluorobenzamide also has potential applications in other fields, such as agriculture and food science, due to its anti-microbial and antioxidant properties.

Synthesemethoden

N-(2-ethylphenyl)-4-fluorobenzamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-ethyl-4-fluorobenzaldehyde and acetophenone in the presence of a base catalyst, such as potassium carbonate, in ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of N-(2-ethylphenyl)-4-fluorobenzamide is typically high, ranging from 70% to 90%.

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(2-ethylphenyl)-4-fluorobenzamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. N-(2-ethylphenyl)-4-fluorobenzamide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In inflammation research, N-(2-ethylphenyl)-4-fluorobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, N-(2-ethylphenyl)-4-fluorobenzamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure.

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREABRZGWQLBOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

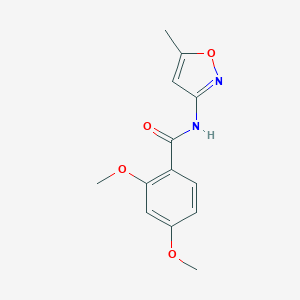

![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(diphenylacetyl)amino]benzoate](/img/structure/B448483.png)

![Ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448484.png)

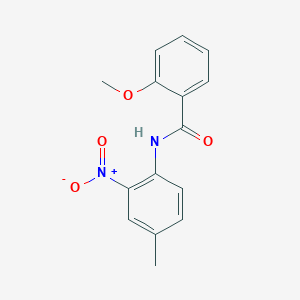

![2-phenoxy-N-{2-[(2-phenoxybutanoyl)amino]phenyl}butanamide](/img/structure/B448486.png)

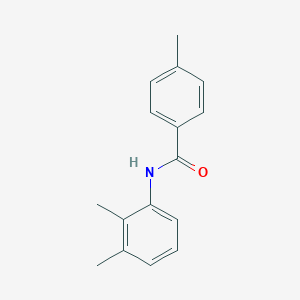

![2-phenoxy-N-{2-[(2-phenoxybutanoyl)amino]ethyl}butanamide](/img/structure/B448488.png)